1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one
Description
1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
1-(6-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)but-2-yn-1-one |
InChI |
InChI=1S/C15H13FN2O/c1-2-4-14(19)18-8-7-13-11(9-18)10-5-3-6-12(16)15(10)17-13/h3,5-6,17H,7-9H2,1H3 |
InChI Key |
JGQCDWOBFYXEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is a common structural motif in many natural products and pharmaceuticals.
Reaction Conditions: The indole core is then functionalized with a fluoro group at the 6th position.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one can be compared with other similar compounds:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares the same core structure but lacks the fluoro and butynyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar biological activities and are also studied for their anti-cancer properties.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, including anti-cancer effects.
The uniqueness of 1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one lies in its specific structural modifications, which enhance its biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
